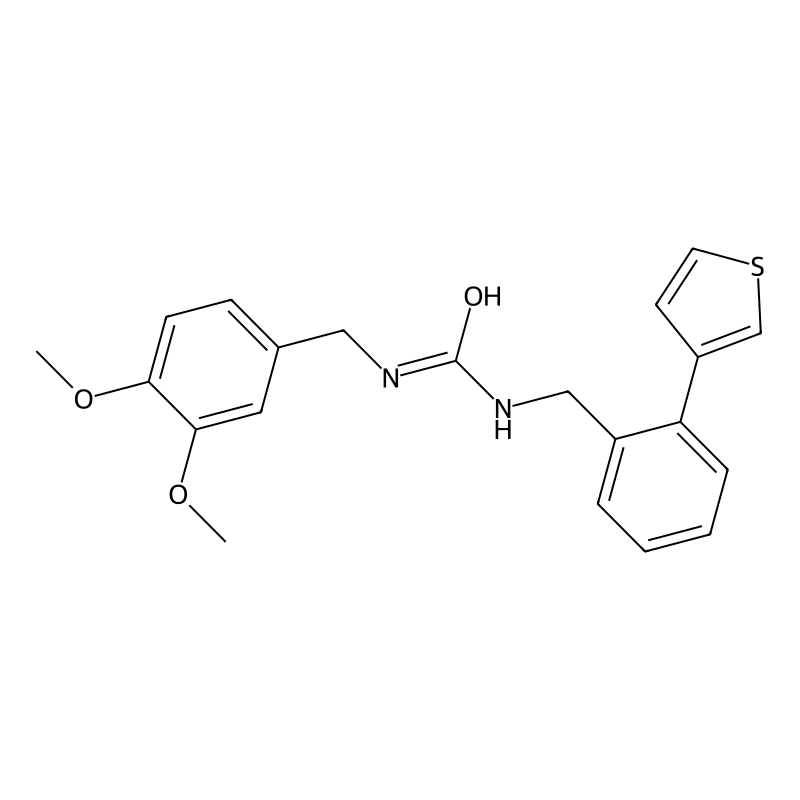

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as DMTB-TB, is a synthetic compound characterized by its unique molecular structure and properties. With the molecular formula and a molecular weight of 382.48 g/mol, it belongs to the class of benzylurea derivatives. This compound has garnered attention in scientific research due to its potential applications in various fields, including pharmacology and materials science.

DMTB-TB has potential applications across various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial agents.

- Materials Science: Its unique chemical structure allows for exploration in creating novel materials with specific properties.

- Agriculture: Similar compounds have been utilized as herbicides or pesticides, suggesting potential agricultural applications.

DMTB-TB has shown promising biological activities that make it a candidate for further pharmacological studies. Preliminary investigations suggest that it may exhibit antibacterial properties, similar to other compounds in its class. The presence of thiophene and methoxy groups may enhance its interaction with biological targets, potentially leading to therapeutic applications .

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves multiple steps:

- Coupling Reaction: A coupling reaction between thiophene-3-carboxylic acid and 3,4-dimethoxybenzylamine is performed.

- Condensation: The resulting intermediate is then condensed with tert-butyl isocyanide.

- Deprotection: Finally, the tert-butyl protecting group is removed to yield the final product.

Characterization of the compound can be achieved using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Interaction studies involving DMTB-TB focus on its binding affinity with biological targets. Initial studies indicate that the compound may interact with certain enzymes or receptors relevant to bacterial infections. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use .

Several compounds share structural similarities with DMTB-TB, which can provide insights into its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-benzyl-3-(2-thiophen-3-ylmethyl)urea | Thiophene ring present | Antibacterial activity |

| 1-(4-methoxybenzyl)-3-(2-thiophen-3-yl)urea | Methoxy group on benzyl | Potential anti-inflammatory effects |

| 1-(2-thiophen-2-ylmethyl)-3-(4-chlorobenzyl)urea | Chlorine substitution | Antimicrobial properties |

| 1-(3-chlorobenzyl)-3-(2-thiophen-5-yl)urea | Chlorine substitution | Anticancer activity |

DMTB-TB stands out due to its combination of both methoxy and thiophene functionalities, which may enhance its biological activity and stability compared to other similar compounds. Its unique structural features could lead to distinct pharmacological profiles and applications in medicinal chemistry .